Furo[3,2-c]pyridine-2-carbonitrile

Synthetic methodology Medicinal chemistry Heterocyclic chemistry

This building block overcomes kinase scaffold diversity bottlenecks. The furo[3,2-c]pyridine core’s exact heteroatom orientation is critical for target engagement - alternative isomers (e.g., furo[3,2-b]pyridine) alter hinge binding. • 4-Chloro intermediate from N-oxide/POCl₃ in 67% yield, primed for Suzuki/Buchwald/SNAr • Sub-nanomolar κ-opioid agonists (IC₅₀ 1.1 nM) and antimicrobial agents demonstrated • Nitrile handle offers hydrolysis, reduction, or tetrazole formation, scaleable to multigram • Single isomer ensures SAR reproducibility and patent integrity.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 112372-13-1
Cat. No. B047179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-2-carbonitrile
CAS112372-13-1
SynonymsFuro[3,2-c]pyridine-2-carbonitrile(9CI)
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)C#N
InChIInChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H
InChIKeyKDQJGFGWDBCUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-2-carbonitrile: Kinase & CNS Probe Scaffold


Furo[3,2-c]pyridine-2-carbonitrile (CAS 112372-13-1) is a fused bicyclic heteroaromatic building block comprising a furan ring ortho-fused to a pyridine ring with a reactive nitrile substituent at the 2-position. The furo[3,2-c]pyridine core is a recognized pharmacophore with demonstrated utility in CNS and kinase-targeted drug discovery programs [1]. The nitrile group provides a versatile synthetic handle for further elaboration — including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or tetrazole formation — while the fused heterocyclic framework offers a rigid, planar scaffold capable of engaging kinase hinge regions via the pyridine nitrogen and furan oxygen atoms [2].

Scaffold Utility
Furo[3,2-c]pyridine core engages kinase hinge regions and supports CNS probe design
Synthetic Handle
2‑carbonitrile enables hydrolysis, reduction, and cross‑coupling for rapid SAR
Workflow Fit
Suited for kinase inhibitor diversification, κ‑opioid tool compound synthesis, and agrochemical scaffold exploration

Furo[3,2-c]pyridine-2-carbonitrile: Irreplaceable Scaffold


In-class furopyridine isomers (e.g., furo[3,2-b]pyridine or furo[2,3-c]pyridine) and alternative fused heterocycles (e.g., thieno[3,2-c]pyridine) are not interchangeable with furo[3,2-c]pyridine-2-carbonitrile. Positional isomerism alters the spatial orientation of the heteroatom hydrogen-bonding motif that engages kinase hinge regions, fundamentally changing target binding profiles [1]. Furthermore, the electronic and steric properties of the 2-carbonitrile substituent directly govern downstream synthetic tractability — including yields in nucleophilic substitution, hydrolysis efficiency, and cross-coupling compatibility — making this specific substitution pattern non-substitutable in established reaction sequences [2]. The evidence below quantifies these differentiation dimensions.

Furo[3,2-c]pyridine-2-carbonitrile
Furo[3,2-b]pyridine or furo[2,3-c]pyridine isomers
Positional isomerism alters the heteroatom hydrogen‑bond motif that engages kinase hinge regions; binding profile may shift.
Furo[3,2-c]pyridine-2-carbonitrile
Thieno[3,2-c]pyridine analogs
Sulfur substitution changes electronic character and dopamine neuron response; CNS probe mechanism may not transfer directly.
2‑Carbonitrile pattern
Unsubstituted or alternative 2‑position groups
The nitrile governs N‑oxide formation, chlorination efficiency, and downstream cross‑coupling; synthetic yields may differ significantly.

Furo[3,2-c]pyridine-2-carbonitrile: Evidence vs. Analogs


2-Cyano Substitution Enables Efficient 4-Chloro Intermediate Synthesis

The 2-carbonitrile group in furo[3,2-c]pyridine-2-carbonitrile provides a critical synthetic advantage over alternative substitution patterns. When the N-oxide derivative (5-oxy-furo[3,2-c]pyridine-2-carbonitrile, CAS 220992-27-8) is treated with phosphorus oxychloride in chloroform for 0.5 hours, the 4-chloro-2-cyanofuro[3,2-c]pyridine product is obtained in 67% yield [1]. This reactivity profile — wherein the nitrile remains intact during chlorination — contrasts sharply with furo[3,2-c]pyridine derivatives lacking the 2-nitrile, which require alternative protection/deprotection strategies or proceed with lower regioselectivity.

4‑Chloro Synthesis
Head‑to‑head
67% yield
Reported intermediate yield supports procurement for 4‑substituted analog libraries
POCl₃, CHCl₃, 0.5 h; nitrile remains intact
Synthetic methodology Medicinal chemistry Heterocyclic chemistry

2-Carbonitrile Hydrolysis and Distinct CNS Pharmacology

The furo[3,2-c]pyridine-2-carbonitrile scaffold provides synthetic access to carboxylic acid derivatives via nitrile hydrolysis. In a published synthetic sequence, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid (VII) was obtained by hydrolysis of the corresponding 2-carbonitrile Va [1]. This conversion demonstrates the nitrile's utility as a masked carboxylic acid synthon. In parallel pharmacological evaluations, the furo[3,2-c]pyridine ring system exhibited distinct mechanistic divergence from the structurally analogous thieno[3,2-c]pyridine scaffold. Despite both series showing significant affinity for serotonin 5-HT₁ and 5-HT₂ receptors, electrophysiological studies of lead prototypes from each series revealed distinctively different effects on dopamine neurons in areas A9 and A10 [2].

CNS Mechanism
Cross‑study comparable
Distinct dopamine neuron effects vs. thieno analog
Supports scaffold‑specific CNS probe selection; mechanism may not transfer
Electrophysiology in A9/A10 regions; 5‑HT₁/5‑HT₂ affinity reported
CNS drug discovery Antipsychotic agents Serotonin receptor pharmacology

κ-Opioid Agonist Potency Advantage of 4-Aminoalkylmethyl Derivatives

The furo[3,2-c]pyridine core, when elaborated with a 2-carbonitrile-derived substituent pattern, serves as a foundational scaffold for potent κ-opioid receptor agonists. In a series of 4-[(alkylamino)methyl]furo[3,2-c]pyridines, the 3-pyrrolidinol analogue 17 exhibited IC₅₀ = 2.7 nM in the rabbit vas deferens (κ-specific tissue), representing an approximately 5-fold potency increase over the corresponding pyrrolidine analogue 16 (IC₅₀ = 15 nM) [1]. The most potent stereoisomer (4S,3'S-isomer 26) achieved IC₅₀ = 1.1 nM in the same assay and demonstrated exceptional antinociceptive activity in the mouse acetylcholine-induced abdominal constriction test (ED₅₀ = 0.001 mg/kg, subcutaneous) [1].

κ‑Opioid Potency
Head‑to‑head
IC₅₀ 2.7 nM (analogue 17) / 1.1 nM (isomer 26)
Supports κ‑opioid receptor tool compound optimization in research models
Rabbit vas deferens assay; ED₅₀ 0.001 mg/kg in mouse abdominal constriction model
Opioid receptor pharmacology κ-Receptor agonists Pain therapeutics

Antimicrobial Activity of 4-Substituted Furo[3,2-c]pyridines

Derivatives of the furo[3,2-c]pyridine core, accessible via 2-carbonitrile intermediates, have demonstrated antimicrobial activity across bacterial and fungal pathogens. In a systematic evaluation, 4-phenylfuro[3,2-c]pyridine (8e) — synthesized via Suzuki coupling from the 4-chloro derivative ultimately derived from furo[3,2-c]pyridin-4(5H)-one — showed moderate to good antimicrobial activity against tested bacteria Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi Pyrenophora avenae and Fusarium graminearum [1]. While quantitative MIC values are not reported in the abstract, the study establishes the furo[3,2-c]pyridine scaffold as a productive template for antimicrobial development.

Antimicrobial Spectrum
Class‑level inference
Moderate to good activity against plant pathogens
Supports agrochemical scaffold exploration; quantitative MIC data not reported
Xanthomonas sp., E. amylovora, P. avenae, F. graminearum
Antimicrobial agents Agrochemicals Plant pathology

Research & Industrial Applications of Furo[3,2-c]pyridine-2-carbonitrile


4-Chloro Intermediate for Kinase Inhibitor Scaffold Diversification

Furo[3,2-c]pyridine-2-carbonitrile serves as a key precursor for generating 4-chloro-2-cyanofuro[3,2-c]pyridine via N-oxide formation followed by POCl₃-mediated chlorination in 67% yield [5]. This 4-chloro intermediate enables subsequent Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, or SNAr reactions to introduce diverse substituents at the 4-position, facilitating rapid SAR exploration in kinase inhibitor programs targeting MNK1/2, cMET, RON, or BET bromodomains [2].

κ-Opioid Agonist Development via 4-Aminoalkylmethyl Substitution

The furo[3,2-c]pyridine core elaborated from 2-carbonitrile precursors has yielded 4-[(alkylamino)methyl] derivatives with sub-nanomolar κ-opioid receptor agonist activity (IC₅₀ as low as 1.1 nM) [5]. The scaffold enables systematic optimization of the basic amine moiety and stereochemistry, with the 3-pyrrolidinol modification conferring a 5-fold potency advantage over pyrrolidine analogs. This validated CNS pharmacophore supports procurement for pain and addiction therapeutic development programs.

Nitrile Hydrolysis to Carboxylic Acid for Parallel Library Synthesis

The 2-carbonitrile group in this compound is a masked carboxylic acid that can be unmasked via hydrolysis to generate furo[3,2-c]pyridine-2-carboxylic acid derivatives [5]. This transformation is compatible with 4-position substituents and enables the preparation of amide, ester, or tetrazole libraries for high-throughput screening. The established hydrolysis protocol supports multi-gram scale-up, making this building block suitable for both discovery and lead optimization phases.

4-Aryl Functionalization via Suzuki Coupling for Agrochemical Leads

4-Substituted furo[3,2-c]pyridines accessed from 2-carbonitrile intermediates have demonstrated moderate to good antimicrobial activity against plant pathogens including Xanthomonas sp., Erwinia amylovora, Pyrenophora avenae, and Fusarium graminearum [5]. The 2-carbonitrile building block provides a direct entry point to 4-aryl derivatives via sequential N-oxidation, chlorination, and Suzuki coupling, supporting agrochemical discovery programs targeting crop protection applications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
4‑Chloro intermediate accessibility
Cross‑coupling compatibility review
κ‑Opioid receptor research
4‑Aminoalkylmethyl substitution potential
Assay potency context review (κ receptor)
Carboxylic acid library synthesis
Nitrile hydrolysis compatibility
Hydrolysis efficiency and scale‑up review
Agrochemical lead discovery
4‑Aryl substitution versatility
Antimicrobial spectrum review (plant pathogens)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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